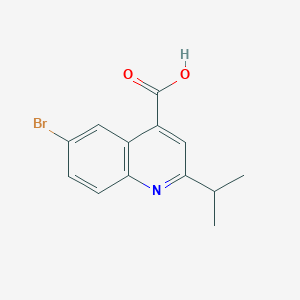
6-Bromo-2-isopropylquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-isopropylquinoline-4-carboxylic acid is a compound that belongs to the class of quinolines, which are heterocyclic aromatic organic compounds. While the provided papers do not directly discuss 6-Bromo-2-isopropylquinoline-4-carboxylic acid, they do provide insights into the chemistry of related bromoquinoline compounds and their derivatives. These studies contribute to the broader understanding of the synthesis, structure, and reactivity of brominated quinolines, which can be extrapolated to the compound of interest.
Synthesis Analysis
The synthesis of bromoquinoline derivatives is often achieved through various catalytic and non-catalytic methods. For instance, cyclopalladated 6-bromo-2-ferrocenylquinoline complexes were synthesized and characterized, indicating the potential for metal-catalyzed reactions in the synthesis of bromoquinoline compounds . Additionally, the Friedländer synthesis approach has been utilized to incorporate 6-bromoquinoline into novel chelating ligands, demonstrating the versatility of this method in creating bromoquinoline derivatives .
Molecular Structure Analysis
The molecular structure of bromoquinoline derivatives is typically characterized using techniques such as IR, NMR, and single-crystal X-ray diffraction. These methods provide detailed information about the arrangement of atoms within the molecule and the nature of its chemical bonds. For example, the crystal structures of cyclopalladated 6-bromo-2-ferrocenylquinoline complexes were elucidated, showcasing the utility of X-ray diffraction in understanding the geometry of bromoquinoline complexes .
Chemical Reactions Analysis
Bromoquinoline compounds participate in various chemical reactions, including catalytic processes and derivatization reactions. The cyclopalladated 6-bromo-2-ferrocenylquinoline complexes were investigated for their catalytic activity in Suzuki coupling reactions . Moreover, a novel bromoquinolinium reagent was synthesized for the derivatization of carboxylic acids in HPLC-ESI-MS/MS, demonstrating the reactivity of bromoquinoline structures with carboxylic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromoquinoline derivatives, such as solubility, fluorescence, and photolability, are crucial for their application in various fields. For instance, brominated hydroxyquinoline was found to be an effective photolabile protecting group with sensitivity to multiphoton excitation, indicating its potential use in biological applications . The study of these properties is essential for the development of new materials and drugs based on bromoquinoline scaffolds.
Wissenschaftliche Forschungsanwendungen
Photolabile Protecting Group
6-Bromo-2-isopropylquinoline-4-carboxylic acid has applications as a photolabile protecting group. A study by Fedoryak and Dore (2002) highlighted the use of brominated hydroxyquinoline as a photolabile protecting group with greater efficiency and multiphoton sensitivity, useful for biological messengers (Fedoryak & Dore, 2002).
Synthetic Chemistry
The compound has relevance in synthetic chemistry, specifically in the functionalization of quinolines. Ondi, Volle, and Schlosser (2005) described the conversion of bromo-fluoroquinolines into carboxylic acids through halogen/metal permutation and carboxylation (Ondi, Volle, & Schlosser, 2005).
Quinolone Synthesis
Kurasawa et al. (2014) explored the synthesis of quinolone analogs, which includes derivatives of quinoline-3-carboxylate, relevant to the structural context of 6-Bromo-2-isopropylquinoline-4-carboxylic acid (Kurasawa et al., 2014).
Novel Synthesis Methods
Raveglia et al. (1997) demonstrated a novel synthesis method for bromo-phenylquinoline-carboxylic acids, which relates to the broader family of compounds that includes 6-Bromo-2-isopropylquinoline-4-carboxylic acid (Raveglia et al., 1997).
Algal Extract Compounds
Ma et al. (2007) isolated bromophenols from the red alga Rhodomela confervoides, which are structurally similar to 6-Bromo-2-isopropylquinoline-4-carboxylic acid, indicating potential applications in natural product chemistry (Ma et al., 2007).
Fluorescent Brightening Agents
Rangnekar and Shenoy (1987) explored the use of bromoquinolines as fluorescent brightening agents, which may include applications for derivatives like 6-Bromo-2-isopropylquinoline-4-carboxylic acid (Rangnekar & Shenoy, 1987).
Sigma-2 Receptor Ligands
Ashford et al. (2014) synthesized analogues incorporating isoquinoline and carboxylic acid moieties, assessing their binding affinity and selectivity, which is relevant to the study of compounds like 6-Bromo-2-isopropylquinoline-4-carboxylic acid (Ashford et al., 2014).
Antimicrobial and Antiviral Activities
Patel, Mistry, and Desai (2006) synthesized derivatives of quinazolinones, which are structurally related to quinolines, and evaluated their antimicrobial activity (Patel, Mistry, & Desai, 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-bromo-2-propan-2-ylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-7(2)12-6-10(13(16)17)9-5-8(14)3-4-11(9)15-12/h3-7H,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBDAOYYNVYIBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=C(C=C2)Br)C(=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353791 |
Source


|
| Record name | 6-bromo-2-isopropylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-isopropylquinoline-4-carboxylic acid | |
CAS RN |
401624-46-2 |
Source


|
| Record name | 6-bromo-2-isopropylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


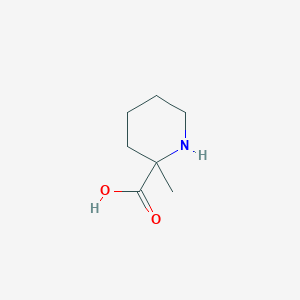
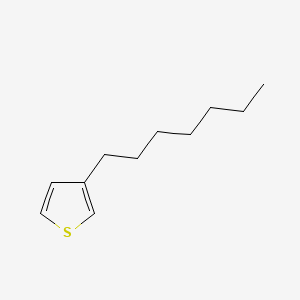
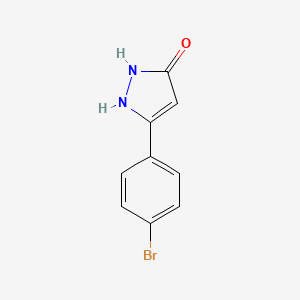
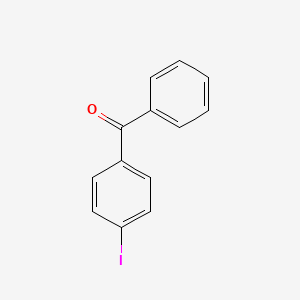

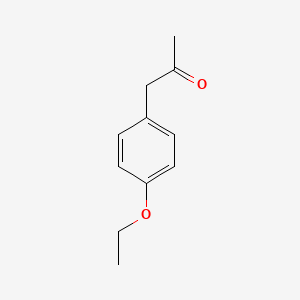
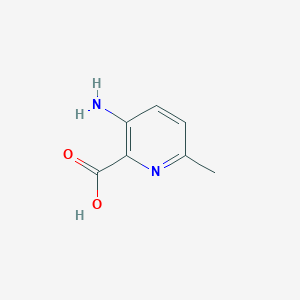
![1-Fluoro-4-[2-(4-fluorophenyl)ethyl]benzene](/img/structure/B1332406.png)
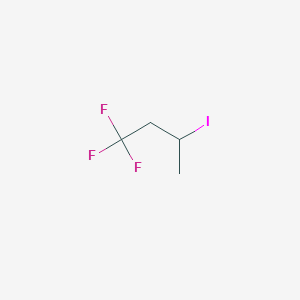
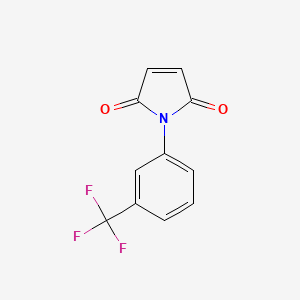

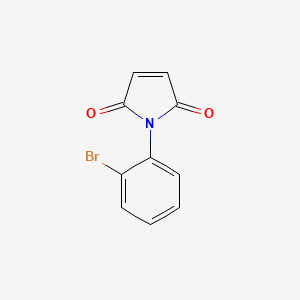
![2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B1332415.png)